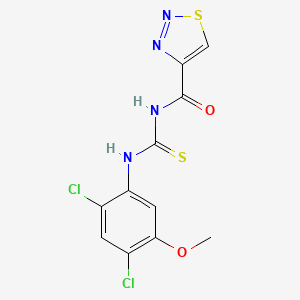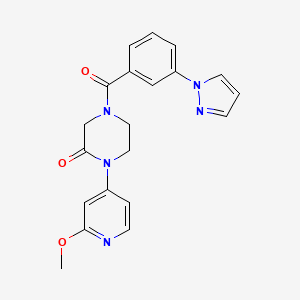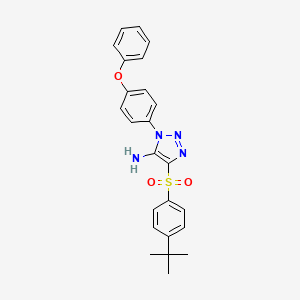![molecular formula C12H17N3O6S B2533587 Ethyl 1-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate CAS No. 897622-91-2](/img/structure/B2533587.png)
Ethyl 1-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate was synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate has a molecular formula of C14H16N2O3 .Chemical Reactions Analysis
The reactions of similar compounds with various amines and hydrazine hydrate have been studied. For instance, Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate has an average mass of 260.288 Da .Aplicaciones Científicas De Investigación
Anticancer Applications
Research has demonstrated the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. The study highlighted the successful synthesis of these compounds, with some showing significant potential as anticancer agents in vitro, suggesting a promising avenue for future anticancer therapy development (Rehman et al., 2018).
Antibacterial Applications
Another study focused on the synthesis and reactions of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as antibacterial agents, providing insights into the potential use of related compounds in combating bacterial infections (Miyamoto et al., 1987).
Antioxidant Applications
The synthesis and characterization of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives as antioxidant agents were also explored. These compounds exhibited promising antioxidant activity, suggesting their potential application in managing oxidative stress-related conditions (Asha et al., 2009).
Synthesis and Molecular Docking Studies
Research on the synthesis, biological evaluation, and molecular docking of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives highlighted their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in Alzheimer's disease treatment (Khalid et al., 2014).
Antimicrobial and Enzyme Inhibitory Activities
The antibacterial and α-glucosidase inhibitory activities of hydrazone derivatives of ethyl isonipecotate were investigated, showing significant activities against bacterial strains and potential in type-2 diabetes treatment due to their enzyme inhibitory properties (Munir et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6S/c1-2-21-11(17)8-3-5-15(6-4-8)22(19,20)9-7-13-12(18)14-10(9)16/h7-8H,2-6H2,1H3,(H2,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKCCKTUGXAISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51087197 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(E)-but-2-enyl]-3-methyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2533506.png)
![5-Ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2533508.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2533512.png)

![ethyl 4-(2-(2-oxo-5a,6-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)acetamido)benzoate](/img/structure/B2533514.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533518.png)


![4-chloro-N-[(Z)-[2,2,2-trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethylidene]amino]aniline](/img/structure/B2533523.png)
![3-[(3-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2533525.png)
![4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2533526.png)
![4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2533527.png)
